molecular formula C14H23ClN2 B2456117 (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride CAS No. 1303967-55-6

(1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride

Cat. No. B2456117
CAS RN: 1303967-55-6
M. Wt: 254.8
InChI Key: KARNHXNEAPCYFP-UHFFFAOYSA-N
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Description

“(1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C14H23ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich . The product is sold “as-is” without any representation or warranty .


Molecular Structure Analysis

The molecular weight of “this compound” is 254.80 . The SMILES string representation of the molecule is NCC1CN (CCC1)CC (C=C2)=CC=C2C.Cl . This representation provides a way to visualize the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The molecular weight of the compound is 254.80 . The SMILES string for the compound is NCC1CN (CCC1)CC (C=C2)=CC=C2C.Cl , which provides a way to visualize the molecule’s structure.

Safety and Hazards

“(1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride” is classified as a non-combustible solid . It has hazard statements H315 - H317 - H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if skin irritation or rash occurs or if eye irritation persists (P333 + P313 and P337 + P313) .

properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-4-6-13(7-5-12)10-16-8-2-3-14(9-15)11-16;/h4-7,14H,2-3,8-11,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARNHXNEAPCYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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